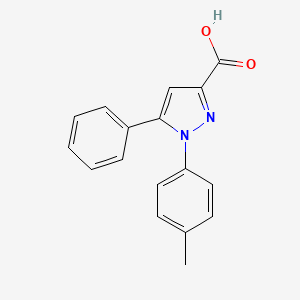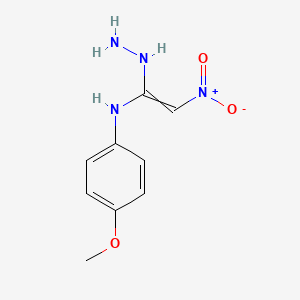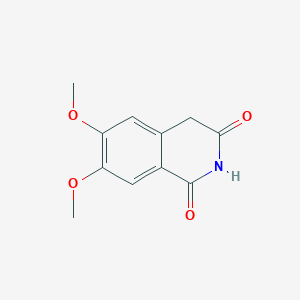![molecular formula C17H12F6N2O2 B3060744 N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide CAS No. 7574-50-7](/img/structure/B3060744.png)
N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide
Overview
Description
N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide: is an organic compound with the molecular formula C17H12F6N2O2 and a molecular weight of 390.29 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to phenyl rings, which are connected through a propanediamide linkage. The trifluoromethyl groups impart unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide typically involves the reaction of 4-(trifluoromethyl)aniline with a suitable propanediamide precursor under controlled conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aniline and the propanediamide .
Industrial Production Methods: Industrial production of N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Chemistry: N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties .
Biology and Medicine: The compound’s trifluoromethyl groups enhance its lipophilicity and metabolic stability, making it a potential candidate for drug development and medicinal chemistry research .
Industry: In the industrial sector, N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide is used in the production of specialty chemicals and materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide
- N,N’-bis[2-(trifluoromethyl)phenyl]propanediamide
Comparison: N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide is unique due to the position of the trifluoromethyl groups on the phenyl rings. This positional difference can significantly impact the compound’s chemical reactivity, physical properties, and biological activity. For instance, the 4-position trifluoromethyl groups may confer different steric and electronic effects compared to the 3- or 2-position, leading to variations in the compound’s behavior in chemical reactions and biological systems .
Properties
IUPAC Name |
N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6N2O2/c18-16(19,20)10-1-5-12(6-2-10)24-14(26)9-15(27)25-13-7-3-11(4-8-13)17(21,22)23/h1-8H,9H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZRTCGRKGZNAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CC(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363350 | |
| Record name | 8G-904 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7574-50-7 | |
| Record name | 8G-904 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide](/img/structure/B3060661.png)


![Pyridine, 2-[(3-phenyl-2-propenyl)thio]-, 1-oxide](/img/structure/B3060666.png)









![2-p-Tolylbenzo[d]oxazole-5-carboxylic acid](/img/structure/B3060683.png)
